Triarylsulfonium hexafluoroantimonate salts mixed
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Overview
Description
Triarylsulfonium hexafluoroantimonate salts mixed are photoinitiators used in cationic polymerization processes. These compounds are particularly effective in the ultraviolet range of 210−350 nm and are primarily used to initiate the polymerization of epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triarylsulfonium hexafluoroantimonate salts are typically synthesized through the reaction of triarylsulfonium chloride with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ar3SCl+HSbF6→Ar3S+SbF6−
where Ar represents an aryl group. The reaction is usually conducted in an organic solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of triarylsulfonium hexafluoroantimonate salts involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Triarylsulfonium hexafluoroantimonate salts undergo various chemical reactions, including:
Cationic Polymerization: These salts are used as photoinitiators in the cationic polymerization of epoxy resins. .
Substitution Reactions: The aryl groups in triarylsulfonium salts can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
UV Light: Used to activate the photoinitiators in cationic polymerization.
Organic Solvents: Such as dichloromethane, used in the synthesis and purification processes
Major Products
Scientific Research Applications
Triarylsulfonium hexafluoroantimonate salts have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triarylsulfonium hexafluoroantimonate salts involves the generation of strong acids upon exposure to UV light. The photoinitiators absorb UV light, leading to the cleavage of the sulfonium cation and the release of a proton. This proton initiates the cationic polymerization process by opening the epoxy ring and forming a reactive cationic species that propagates the polymerization .
Comparison with Similar Compounds
Similar Compounds
Triarylsulfonium hexafluorophosphate salts: Similar in structure and function, used as photoinitiators in cationic polymerization.
Diphenyliodonium hexafluoroantimonate: Another photoinitiator used in similar applications.
Uniqueness
Triarylsulfonium hexafluoroantimonate salts are unique due to their high efficiency in initiating cationic polymerization under UV light and their ability to produce high-purity polymer products. Their stability and effectiveness in a wide range of applications make them superior to other photoinitiators .
Properties
Molecular Formula |
C30H51F6SSb |
---|---|
Molecular Weight |
679.5 g/mol |
IUPAC Name |
hexafluoroantimony(1-);tris(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)sulfanium |
InChI |
InChI=1S/C30H51S.6FH.Sb/c1-19-10-13-22-25(4,5)28(22,16-19)31(29-17-20(2)11-14-23(29)26(29,6)7)30-18-21(3)12-15-24(30)27(30,8)9;;;;;;;/h19-24H,10-18H2,1-9H3;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
IAYXUSLCQRDSMB-UHFFFAOYSA-H |
Canonical SMILES |
CC1CCC2C(C2(C1)[S+](C34CC(CCC3C4(C)C)C)C56CC(CCC5C6(C)C)C)(C)C.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
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